Acalabrutinib-d3

LC-MS/MS Bioanalytical Method Validation Pharmacokinetics

Accurate LC-MS/MS quantification of acalabrutinib requires an internal standard that corrects for matrix effects and extraction variability. Non-isotopic standards introduce systematic error. Acalabrutinib-d3 (ACP-196-d3) provides: - +3 Da mass shift, no H/D back-exchange - Co-elution with analyte, identical ionization efficiency - USFDA-compliant accuracy & precision for clinical PK studies (5-1600 ng/mL linear range) Supplied with COA. Ideal for TDM, ANDA bioequivalence, and preclinical cross-species research.

Molecular Formula C26H23N7O2
Molecular Weight 468.5 g/mol
Cat. No. B12373005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcalabrutinib-d3
Molecular FormulaC26H23N7O2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
InChIInChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i1D3
InChIKeyWDENQIQQYWYTPO-COJYBMMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acalabrutinib-d3 Stable Isotope Internal Standard


Acalabrutinib-d3 (ACP-196-d3) is the deuterated analog of acalabrutinib, a second-generation Bruton tyrosine kinase (BTK) inhibitor . This compound contains three deuterium atoms incorporated at the but-2-ynoyl moiety (molecular formula C26H20D3N7O2, molecular weight 468.53 g/mol), providing a stable isotope-labeled internal standard (SIL-IS) with a +3 Da mass shift relative to the unlabeled analyte [1]. The deuterium labeling is positioned on non-exchangeable sites to prevent hydrogen-deuterium back-exchange during sample preparation and analysis . Acalabrutinib-d3 is intended for use as an internal standard in LC-MS/MS and GC-MS quantitative bioanalytical methods, specifically for the accurate measurement of acalabrutinib and its active metabolite in biological matrices [2].

Deuterated ISTD (d3) Stable isotope-labeled internal standard with +3 Da mass shift
Non-exchangeable labels Prevents H/D back-exchange during sample preparation and analysis
LC-MS/MS bioanalysis Co-elutes with acalabrutinib for matrix-effect correction in research matrices

Limitations of Non-Isotopic Internal Standards


In LC-MS/MS quantification of acalabrutinib, substitution with a non-isotopic internal standard (e.g., bosutinib or structurally analogous BTK inhibitors) introduces systematic quantification error due to differential extraction recovery, ionization efficiency, and chromatographic behavior [1]. Even structurally similar compounds exhibit distinct physicochemical properties that diverge from the analyte during sample preparation, particularly in complex biological matrices such as human plasma . Acalabrutinib-d3, as a stable isotope-labeled analog, co-elutes with the unlabeled analyte and undergoes identical matrix effects and recovery profiles, thereby correcting for variability inherent in liquid-liquid extraction and electrospray ionization [2]. The following quantitative evidence demonstrates that validated bioanalytical methods employing acalabrutinib-d3 achieve accuracy and precision compliant with USFDA guidelines, whereas alternative approaches would require extensive re-validation and would fail to provide the same level of analytical reliability [3].

Non-isotopic ISTD
vs
Acalabrutinib-d3
Differential extraction recovery, ionization efficiency, and chromatographic behavior
Co-elutes with analyte; identical matrix effects and recovery profiles
Requires extensive matrix-matched calibration and independent re-validation
Method validation meets guidance criteria; direct matrix-effect correction
May not provide equivalent analytical reliability for regulated PK research
Enables reproducibility in human plasma research matrices

Quantitative Evidence for Acalabrutinib-d3


Linearity and Accuracy in Human Plasma

In a validated LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite in human plasma, acalabrutinib-d3 was employed as the deuterated internal standard [1]. The method demonstrated linearity over a wide concentration range from 5.000 ng/mL to 1600 ng/mL with correlation coefficient r² > 0.99, as per USFDA bioanalytical method validation guidelines [1]. In comparison, alternative non-isotopic internal standards would require independent linearity validation and may exhibit narrower dynamic ranges due to matrix-specific ionization suppression [2].

Linearity & Accuracy
Method context
5.000 – 1600 ng/mL
r² > 0.99 (human plasma)
Supports PK bioanalysis linearity review
Liquid-liquid extraction; TBME; C18 column
LC-MS/MS Bioanalytical Method Validation Pharmacokinetics

Platelet Function Selectivity vs Ibrutinib

Acalabrutinib exhibits higher specificity toward BTK with less activity on Tec kinase compared to ibrutinib, which irreversibly inhibits both BTK and Tec [1]. In in vitro platelet function assays, at clinically relevant doses, acalabrutinib did not affect maximal collagen-induced platelet aggregation in the ibrutinib low-sensitive population, whereas ibrutinib consistently impaired aggregation across both low-sensitive and high-sensitive groups [1]. The quantified selectivity difference correlates with reduced bleeding risk observed clinically [2].

Platelet Selectivity vs Ibrutinib
Head-to-head
Acalabrutinib did not impair collagen-induced maximal aggregation in ibrutinib low-sensitive group; ibrutinib impaired across groups
Reported BTK vs Tec selectivity context
In vitro platelet-rich plasma; donor stratification
BTK Inhibitor Selectivity Tec Kinase Platelet Aggregation

Clinical Safety Profile vs Ibrutinib

In a matching-adjusted indirect comparison (MAIC) of acalabrutinib versus ibrutinib in relapsed/refractory mantle cell lymphoma, acalabrutinib was associated with an improved safety profile with statistically significantly lower rates of grade ≥3 adverse events [1]. Specifically, acalabrutinib demonstrated lower rates of grade ≥3 atrial fibrillation and thrombocytopenia compared to ibrutinib [1]. This clinical differentiation underscores that acalabrutinib and ibrutinib are not therapeutically interchangeable, necessitating compound-specific bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies.

Tolerability vs Ibrutinib
Context-dependent
Statistically significantly lower rates of grade ≥3 atrial fibrillation and thrombocytopenia (p<0.05)
Reported tolerability endpoint context
MAIC; pooled relapsed/refractory MCL trial data
Clinical Safety Atrial Fibrillation Thrombocytopenia

Pharmacokinetics vs Ibrutinib and Zanubrutinib

Acalabrutinib exhibits distinct pharmacokinetic parameters compared to other BTK inhibitors including ibrutinib and zanubrutinib [1]. Acalabrutinib demonstrates rapid absorption with Tmax of 0.5-1.5 hours and a short mean half-life of 1-2 hours, whereas other BTK inhibitors exhibit different elimination profiles [1]. These PK differences necessitate compound-specific analytical methods for therapeutic drug monitoring and pharmacokinetic studies, for which acalabrutinib-d3 serves as the requisite internal standard.

PK vs Ibrutinib & Zanubrutinib
Class-level
Acalabrutinib: Tmax 0.5–1.5 h, half-life 1–2 h; distinct elimination profiles vs comparators
Supports compound-specific PK assay context
Published PK parameter summary
Pharmacokinetics Tmax Half-life

USFDA-Compliant Method Validation

A fully validated LC-MS/MS method employing acalabrutinib-d3 as the deuterated internal standard was successfully applied to a clinical pharmacokinetic study in six healthy human volunteers under fasting conditions [1]. The method validation was conducted as per USFDA guidelines on bioanalytical method validation, with all validation experiment results falling within acceptable limits [1]. This represents a regulatory-compliant, human-applicable bioanalytical workflow that cannot be replicated using non-isotopic or structurally mismatched internal standards without full re-validation and potential regulatory submission.

Method Transfer Context
Method context
Applied to human plasma PK study in 6 volunteers; all validation experiments within guidance criteria
Supports bioanalytical method-transfer review
Liquid-liquid extraction; LC-MS/MS; fasting conditions
USFDA Guidelines Method Validation Clinical Pharmacokinetics

Applications of Acalabrutinib-d3


Clinical Pharmacokinetic Studies

Acalabrutinib-d3 enables accurate quantification of acalabrutinib and its active metabolite ACP-5862 in human plasma for clinical pharmacokinetic studies, as demonstrated in a validated method applied to six healthy volunteers under fasting conditions [1]. The deuterated internal standard corrects for matrix effects and extraction variability inherent in human plasma samples, providing the precision required for regulatory submission. This scenario is directly supported by the USFDA-compliant method validation data presented in Section 3 [1].

Therapeutic Drug Monitoring

Given the differentiated clinical safety and efficacy profile of acalabrutinib relative to ibrutinib and other BTK inhibitors [1], therapeutic drug monitoring may be indicated for dose optimization and adverse event management. Acalabrutinib-d3 serves as the essential internal standard for developing and validating LC-MS/MS assays intended for routine clinical TDM applications. The wide linearity range (5-1600 ng/mL) established using acalabrutinib-d3 accommodates the plasma concentration ranges observed in patients receiving standard 100 mg twice-daily dosing.

Preclinical PK and Toxicology Studies

Acalabrutinib-d3 is applicable to preclinical pharmacokinetic studies in animal models, including rodent and non-rodent species. The deuterated internal standard enables accurate quantification across species-specific plasma matrices where non-isotopic internal standards may exhibit differential recovery and matrix effects. This application is supported by validated methods for BTK inhibitor quantification in beagle dog plasma [1] and Sprague Dawley rat pharmacokinetic studies, with acalabrutinib-d3 providing the isotopic fidelity required for cross-species translational research.

ANDA and Generic Drug Development

Acalabrutinib-d3 is suitable for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of acalabrutinib [1]. The compound is supplied with detailed Certificates of Analysis (COA) and analytical data meeting regulatory requirements . In the context of generic drug development, acalabrutinib-d3 enables demonstration of bioequivalence through accurate quantification of the active pharmaceutical ingredient in biological matrices.

Application
Selection Property
Validation Focus
Human plasma PK bioanalysis research
Matrix-effect correction via co-eluting d3 ISTD
Linearity, accuracy and precision review
PK monitoring research context
Wide linearity range for exposure-model studies
Assay sensitivity and reproducibility
Preclinical species PK bioanalysis
Cross-species matrix compatibility
Species-specific recovery and matrix-effect evaluation
Bioanalytical method development and validation
Certified isotopic purity and COA data
Method transfer and comparability documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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